N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide
Description
N1-(3-(4-(Dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide is an oxalamide derivative characterized by two distinct substituents:
- N1-substituent: A 3-(4-(dimethylamino)phenyl)propyl chain, featuring a dimethylamino group (-N(CH₃)₂) attached to a phenyl ring. This group is electron-rich due to the dimethylamino substituent, enhancing solubility in aqueous environments through its basicity .
- N2-substituent: An isoxazol-3-yl moiety, a five-membered heterocycle containing oxygen and nitrogen atoms. Isoxazole rings are known for their role in hydrogen bonding and metabolic stability, making them common in medicinal chemistry .
Potential Applications: Oxalamides are frequently explored as enzyme inhibitors, receptor modulators, or kinase antagonists. The dimethylamino group may improve bioavailability, while the isoxazole could target specific protein-binding pockets.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-20(2)13-7-5-12(6-8-13)4-3-10-17-15(21)16(22)18-14-9-11-23-19-14/h5-9,11H,3-4,10H2,1-2H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYYWFKMBYRRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the isoxazole ring: This can be achieved through a (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Attachment of the phenylpropyl chain: This step involves the reaction of the isoxazole derivative with a suitable phenylpropyl halide under basic conditions.
Introduction of the dimethylamino group: The final step involves the reaction of the intermediate with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated amine derivatives.
Scientific Research Applications
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table compares the target compound with similar oxalamides from the literature:
Key Observations:
Substituent Effects on Solubility: The dimethylamino group in the target compound increases water solubility compared to the dichlorophenyl (electron-withdrawing) group in the piperazine analog . The hydroxypropyl substituent in ’s compound further enhances hydrophilicity but may reduce membrane permeability .
Heterocyclic Moieties: Isoxazole (target) vs. Polycyclic systems () introduce conformational rigidity, which can enhance selectivity but complicate synthesis .
The target compound’s dimethylamino group could favor interactions with charged residues in enzymatic active sites, making it a candidate for kinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
